molecular formula C10H13ClF3NO B2998840 1-[2-Methoxy-5-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride CAS No. 2567495-55-8

1-[2-Methoxy-5-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride

Cat. No. B2998840
CAS RN: 2567495-55-8
M. Wt: 255.67
InChI Key: PYSUQGZWEGJWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of Grignard reagents, which are generated from halohydrocarbons and magnesium . The reaction of these Grignard reagents with aromatic nitriles or aryl carboxylic acid halides can yield the desired product .

Scientific Research Applications

Antiviral Activity

EN300-27694273 has demonstrated antiviral potential. For instance:

Antitubercular Activity

EN300-27694273 derivatives have been explored for their antitubercular potential:

  • (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were evaluated against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) . These compounds exhibited in vitro antitubercular activity .

Pest Control Applications

The trifluoromethyl group in EN300-27694273 is reminiscent of other compounds with superior pest control properties. While direct studies on this compound are scarce, its structure hints at potential insecticidal applications .

Synthetic Drug Molecules

EN300-27694273 contributes to the indole-based synthetic drug landscape. Its diverse biological activities underscore its potential for newer therapeutic possibilities.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, the mechanism of action for “1-[2-Methoxy-5-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride” is not documented in the available resources .

properties

IUPAC Name

1-[2-methoxy-5-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.ClH/c1-14-6-7-5-8(10(11,12)13)3-4-9(7)15-2;/h3-5,14H,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSUQGZWEGJWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)C(F)(F)F)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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